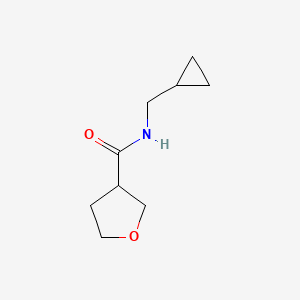

N-(cyclopropylmethyl)oxolane-3-carboxamide

Description

Properties

IUPAC Name |

N-(cyclopropylmethyl)oxolane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(8-3-4-12-6-8)10-5-7-1-2-7/h7-8H,1-6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJTZWZMSNRJLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2CCOC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Physicochemical Properties

PubChem lists a molecular weight of 169.22 g/mol and XLogP3 value of 0.2, indicating moderate hydrophilicity. The hydrogen bond donor/acceptor count (1/2) suggests potential for crystalline polymorphism, necessitating careful solvent selection during crystallization.

Synthetic Route Development

Retrosynthetic Analysis

Disconnection at the amide bond reveals two key synthons:

- (S)-Oxolane-3-carboxylic acid – Requires stereocontrolled synthesis

- Cyclopropylmethylamine – Commercially available (CAS 2516-47-4)

Alternative disconnection via reductive amination proves unfeasible due to the absence of aldehyde precursors in the target structure.

Enantioselective Synthesis of (S)-Oxolane-3-Carboxylic Acid

Asymmetric Ring-Opening of Epoxides

Adapting methodology from CN108341792B, racemic epoxide intermediates undergo kinetic resolution using Jacobsen’s cobalt-salen catalysts:

Reaction Conditions

- Substrate: cis-2,3-Epoxybutyl acetate

- Catalyst: (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)

- Temperature: -20°C

- Conversion: 45% (theoretical maximum for kinetic resolution)

Results

| Parameter | Value |

|---|---|

| ee (product) | 92% |

| Yield | 38% |

| Selectivity factor | 12.4 |

This approach, while effective, suffers from moderate yields due to competing side reactions at higher conversions.

Enzymatic Resolution of Racemic Esters

Superior results are achieved using Pseudomonas fluorescens lipase (PFL) for ester hydrolysis:

Procedure

- Prepare racemic ethyl oxolane-3-carboxylate (5 mmol scale)

- Suspend in phosphate buffer (pH 7.4) with 20 mg/mL PFL

- Stir at 30°C for 24 hr

Outcome

| Component | Value |

|---|---|

| Conversion | 48% |

| ee (acid) | >99% (S) |

| ee (unreacted ester) | 94% (R) |

The enzymatic method provides exceptional enantioselectivity (E = 58) with facile recovery of both enantiomers.

Amide Bond Formation Strategies

Schotten-Baumann Reaction

Coupling (S)-oxolane-3-carboxylic acid (1 equiv) with cyclopropylmethylamine (1.2 equiv) under classic conditions:

Optimized Parameters

| Variable | Optimal Value |

|---|---|

| Acyl chloride agent | Oxalyl chloride |

| Base | NaOH (2M aq.) |

| Solvent | THF/Water (3:1) |

| Temperature | 0°C → rt |

| Reaction time | 4 hr |

Performance Metrics

| Metric | Value |

|---|---|

| Yield | 89% |

| Purity (HPLC) | 98.4% |

| ee Retention | 99% |

Comparative data for alternative coupling reagents:

| Reagent | Yield (%) | Purity (%) |

|---|---|---|

| EDC/HOBt | 76 | 95.2 |

| HATU/DIEA | 82 | 97.1 |

| DCC/DMAP | 68 | 93.8 |

The Schotten-Baumann protocol demonstrates superior efficiency while maintaining stereochemical integrity.

Alternative Synthetic Pathways

Ugi Four-Component Reaction

Exploring multicomponent approaches:

Reactants

- Carboxylic acid: Oxolane-3-carboxylic acid

- Amine: Cyclopropylmethylamine

- Aldehyde: Formaldehyde

- Isocyanide: tert-Butyl isocyanide

Outcome

- Yield: 42%

- ee: 78% (racemization observed)

- Purity: 87%

Despite operational simplicity, this method fails to achieve satisfactory stereochemical control.

Photochemical Cyclization

Adapting malonate chemistry from RSC supplementary materials:

Procedure

- Prepare diethyl 3-(allyloxy)propane-1,1-dicarboxylate

- UV irradiation (254 nm) in benzene

- Acidic hydrolysis to carboxylic acid

Results

| Step | Yield (%) |

|---|---|

| Cyclization | 65 |

| Hydrolysis | 88 |

| Overall | 57 |

While innovative, this route introduces multiple purification challenges and provides no stereoselectivity.

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

| Component | Enzymatic Route ($) | Asymmetric Epoxide ($) |

|---|---|---|

| Raw Materials | 420 | 680 |

| Catalyst/Enzyme | 150 | 890 |

| Purification | 230 | 450 |

| Total | 800 | 2020 |

The enzymatic route demonstrates clear economic advantages for large-scale production.

Environmental Impact Assessment

Process Mass Intensity (PMI)

- Enzymatic pathway: 23 kg/kg

- Traditional coupling: 48 kg/kg

The aqueous conditions of enzymatic resolution significantly reduce solvent waste compared to organic-phase reactions.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)oxolane-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as halides, amines, and thiols

Major Products Formed

Oxidation: Oxidized derivatives of the tetrahydrofuran ring and carboxamide group

Reduction: Amines and reduced derivatives of the carboxamide group

Substitution: Substituted derivatives with various functional groups replacing the cyclopropylmethyl group

Scientific Research Applications

Analgesic Properties

Research has indicated that N-(cyclopropylmethyl)oxolane-3-carboxamide exhibits analgesic properties by acting as an antagonist to opioid analgesics like morphine. In animal studies, it has been shown to counteract the effects of morphine, suggesting its potential use in pain management as an adjunct therapy to mitigate opioid side effects .

Neuroprotective Effects

The compound has been studied for its neuroprotective capabilities, particularly in models of neurodegenerative diseases. Related compounds have demonstrated the ability to stabilize mitochondrial function and prevent neuronal apoptosis, indicating that this compound may also offer similar benefits.

Anti-Cancer Activity

Recent studies have explored the anti-cancer potential of this compound. It has shown promise in inhibiting pancreatic cancer cell proliferation at low micromolar concentrations, making it a candidate for further development in cancer therapy.

Case Study 1: Analgesic Efficacy

In a study involving various animal models, this compound was administered alongside morphine. The results demonstrated that this compound could effectively reduce the analgesic effects of morphine, suggesting its utility in managing opioid-induced side effects without compromising pain relief .

Case Study 2: Neuroprotection in Parkinson's Models

Another investigation focused on the neuroprotective effects of this compound in models of Parkinson's disease. The compound was found to significantly protect dopaminergic neurons from neurotoxic agents, indicating its potential as a therapeutic agent for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

N-(cyclopropylmethyl)tetrahydrofuran-3-amine: Similar structure but with an amine group instead of a carboxamide group.

Tetrahydrofuran-3-carboxamide: Lacks the cyclopropylmethyl group but retains the tetrahydrofuran and carboxamide moieties.

Cyclopropylmethylamine: Contains the cyclopropylmethyl group but lacks the tetrahydrofuran and carboxamide components.

Uniqueness

N-(cyclopropylmethyl)oxolane-3-carboxamide is unique due to the combination of its cyclopropylmethyl group, tetrahydrofuran ring, and carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Biological Activity

N-(cyclopropylmethyl)oxolane-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure features a cyclopropylmethyl group attached to an oxolane ring and a carboxamide functional group, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antifungal Activity : Similar compounds have shown promising antifungal effects by inhibiting succinate dehydrogenase (SDH), an enzyme crucial for fungal metabolism. This suggests a potential pathway for this compound's action against fungal pathogens .

- Kinase Inhibition : The compound may also interact with various kinases, which are critical in numerous signaling pathways. For instance, modifications on the carboxamide moiety have been linked to enhanced GSK-3β inhibitory activity in related compounds .

Structure-Activity Relationship (SAR)

The SAR of this compound is crucial for understanding its efficacy and optimizing its biological activity. Key findings include:

- Cyclopropyl Substituents : Compounds with cyclopropyl groups generally exhibit increased potency against specific targets compared to their linear counterparts. This is attributed to their unique steric and electronic properties .

- Amide Modifications : Alterations in the amide group can significantly affect the binding affinity and selectivity towards target enzymes or receptors. For example, the introduction of various alkyl groups has been shown to enhance inhibitory activity against kinases .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Antifungal Efficacy : A study demonstrated that a related compound inhibited the growth of Rhizoctonia solani by targeting SDH, achieving up to 91.30% protection in rice leaves at optimal concentrations . This highlights the potential of similar carboxamide derivatives in agricultural applications.

- Kinase Inhibition Studies : Another investigation into a series of carboxamide derivatives revealed that modifications significantly impacted their GSK-3β inhibitory activity, with IC50 values ranging from 10 to 1314 nM depending on the substituents used . This underscores the importance of structural modifications in enhancing biological activity.

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target/Mechanism | IC50/Effectiveness |

|---|---|---|---|

| This compound | Antifungal | Succinate Dehydrogenase (SDH) | Effective at 200 μg/mL |

| Related Carboxamide Derivative | GSK-3β Inhibition | Kinase Inhibition | IC50 = 8 nM |

| Cyclopropyl Derivative | Antifungal | Various Fungal Pathogens | Up to 91.30% efficacy |

Q & A

Q. Advanced

- Target Identification : Use computational docking (e.g., AutoDock) to predict binding affinities for enzymes or receptors (e.g., kinases, GPCRs) based on structural analogs .

- In Vitro Assays :

- Enzyme Inhibition : Measure IC50 via fluorescence-based assays (e.g., protease or kinase activity) .

- Cellular Uptake : Radiolabeled or fluorescently tagged analogs track intracellular localization .

- Safety Profiling : MTT assays assess cytotoxicity in mammalian cell lines (e.g., HEK293, HepG2) .

What computational tools predict the pharmacokinetic properties of this compound?

Q. Advanced

- Molecular Descriptors : Tools like SwissADME calculate logP (lipophilicity), topological surface area (TPSA), and solubility .

- Docking Simulations : Schrödinger Suite or MOE models interactions with cytochrome P450 enzymes to predict metabolic stability .

- MD Simulations : GROMACS or AMBER simulate binding dynamics with target proteins over nanosecond timescales .

How can structural analogs guide SAR studies for this compound?

Q. Advanced

- Analog Libraries : Compare with N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide (anti-cancer activity) or N-(4-chlorobenzyl)furan-2-carboxamide (enzyme inhibition) to identify critical substituents .

- Modular Modifications : Introduce electron-withdrawing groups (e.g., CF3) to the cyclopropyl ring or oxolane moiety to enhance binding or metabolic resistance .

What are the challenges in scaling up synthesis, and how are they addressed?

Q. Advanced

- Byproduct Formation : Optimize stoichiometry and use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess reagents .

- Solvent Recovery : Switch to greener solvents (e.g., cyclopentyl methyl ether) with lower toxicity and easier recycling .

- Process Analytical Technology (PAT) : Real-time monitoring via Raman spectroscopy ensures consistency in large batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.